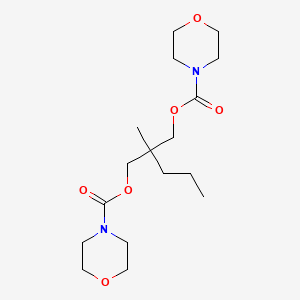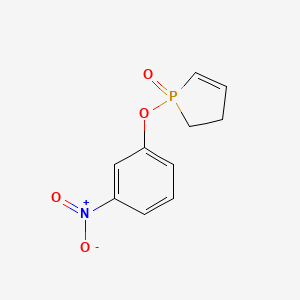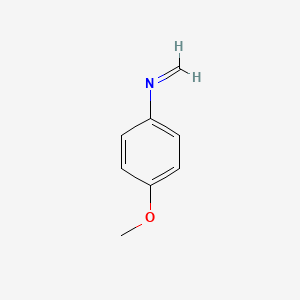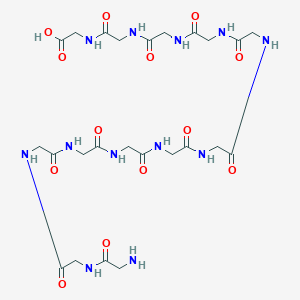
1,6-Dibromohexa-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromohexa-1,5-diyne is a chemical compound with the molecular formula C6H6Br2. It is characterized by the presence of two bromine atoms attached to a hexadiyne backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromohexa-1,5-diyne can be synthesized through several methods. One common approach involves the bromination of hexa-1,5-diyne using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature and yields the desired dibromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromohexa-1,5-diyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form hexadiyne derivatives.
Oxidation Reactions: Oxidation can lead to the formation of bromoalkynes and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3) or sodium thiolate (NaSR) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used.
Major Products
Substitution: Formation of amino or thio derivatives.
Reduction: Formation of hexadiyne.
Oxidation: Formation of bromoalkynes and other oxidized derivatives.
Scientific Research Applications
1,6-Dibromohexa-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-dibromohexa-1,5-diyne involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromohexane: Similar in structure but lacks the triple bonds present in 1,6-dibromohexa-1,5-diyne.
1,5-Dibromopentane: Shorter carbon chain and lacks the triple bonds.
1,4-Dibromobutane: Even shorter carbon chain and lacks the triple bonds.
Uniqueness
This compound is unique due to the presence of two triple bonds, which confer distinct reactivity and properties compared to its saturated counterparts. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
27376-24-5 |
|---|---|
Molecular Formula |
C6H4Br2 |
Molecular Weight |
235.90 g/mol |
IUPAC Name |
1,6-dibromohexa-1,5-diyne |
InChI |
InChI=1S/C6H4Br2/c7-5-3-1-2-4-6-8/h1-2H2 |
InChI Key |
WQDPSTYGLZXWAX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CBr)C#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
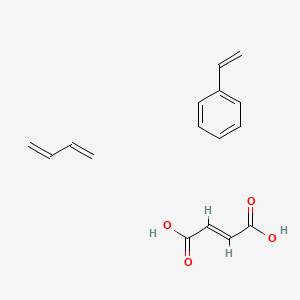
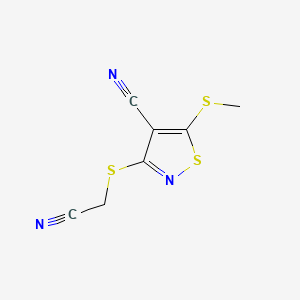
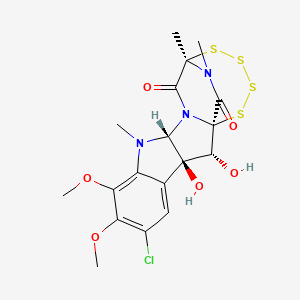

![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)

![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
